molecular formula C12H19Br2NO2 B1313292 Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate CAS No. 203664-61-3

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate

Cat. No.: B1313292
CAS No.: 203664-61-3
M. Wt: 369.09 g/mol
InChI Key: MBNHUCDXSFFRLG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is an organic compound with the molecular formula C12H19Br2NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with dibromoalkenes. One common method involves the reaction of 4-(2,2-dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by the addition of paraformaldehyde .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The dibromoalkene moiety can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted piperidine derivatives, while oxidation and reduction can yield different functionalized compounds.

Scientific Research Applications

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of biologically active compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The dibromoalkene moiety can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. This can result in changes to the molecular structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2,2-dibromovinyl)piperidine-1-carboxylate is unique due to the presence of the dibromoalkene moiety, which imparts distinct reactivity and potential applications compared to other piperidine derivatives. This makes it a valuable compound for various synthetic and research purposes.

Properties

IUPAC Name

tert-butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19Br2NO2/c1-12(2,3)17-11(16)15-6-4-9(5-7-15)8-10(13)14/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNHUCDXSFFRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C=C(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467087
Record name tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203664-61-3
Record name 1,1-Dimethylethyl 4-(2,2-dibromoethenyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203664-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2,2-dibromoethenyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 48.615 g (146.6 mmole) carbon tetrabromide in 150 mL methylene chloride was added dropwise with stirring to a solution of 76.895 g (293.2 mmole) triphenylphosphine in 150 mL methylene chloride in a 1-L rb flask with ice bath cooling over 1.75 h. After 40 minutes, a solution of 15.631 g (73.29 mmole) 1-(t-butoxycarbonyl)-4-formylpiperidine (from Step B2 above) in 100 mL methylene chloride was added to the resulting brown suspension with stirring and cooling over 40 minutes. After one hour, 200 mL ether and 400 mL hexanes was added. The top suspension was filtered through Celite, and the residue was resuspended in 150 mL methylene chloride and treated with 300 mL ether. The mixture was filtered, and the solid was washed with hexanes until the total filtrate was 2 L. The filtrate was filtered again through Celite and washed with hexanes. The filtrate was washed with 100 mL 5% sodium bicarbonate, 300 mL water (2×), and 150 mL brine. The organic layer was dried over sodium sulfate and concentrated under vacuum to give 53.5 g crude product as a yellowish solid. Flash chromatography (FC) on 250 g silica gel (0˜15% ethyl acetate in hexanes) gave 21.595 g title compound as a white solid.
Quantity
48.615 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
76.895 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
15.631 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

200 ml of a solution of 19.7 g of triphenylphosphine and 12.4 g of carbon tetrabromide in dichloromethane was stirred under ice-cooling and 20 ml of a solution of 4.0 g of 1-(tert-butoxycarbonyl)piperidine-4-carbaldehyde in dichloromethane was dropped thereinto. After stirring for 1 hour, the reaction mixture was diluted with diethyl ether and filtered through celite to thereby remove the insoluble residue. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with ethyl acetate/n-hexane) to thereby give 5.7 g of 4-(2,2-dibromovinyl)-1-(tert-butoxycarbonyl)piperidine as a colorless oily component. Next, 2.72 g of this product was dissolved in 50 ml of dry tetrahydrofuran in a nitrogen atmosphere and cooled to −78° C. A 1.0 M solution of n-buthyllithium (15 ml; 15 mmol) in hexane was dropped thereinto and the resulting mixture was stirred for 1 hour and then at room temperature for additional 1 hour. After cooling to −78° C. again, ethyl chloroformate was dropped into the reaction mixture. Then the reaction mixture was brought back to room temperature and distributed into water and ethyl acetate. The organic layer was extracted, washed with water and dried over magnesium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with ethyl acetate/n-hexane) to thereby give 2.2 g of ethyl(1-(tert-butoxycarbonyl)piperidin-4-yl)propionate as a colorless oily component. A 1.1 g portion of this product was dissolved in a mixture of anisole (5 ml) with dichloromethane (5 ml). To this solution was added trifluoroacetic acid until the material disappeared. The reaction mixture was distributed into an aqueous solution of potassium carbonate and ethyl acetate. The organic layer was extracted and dried over potassium carbonate. After distilling off the solvent under reduced pressure, the residue was dissolved in 20 ml of N,N-dimethylformamide. After adding 350 mg of potassium carbonate and 630 mg of 8-chloromethyl-10H-pyrazino[2.3-b][1,4]benzothiazine, the resulting mixture was heated to 80° C. for 1 hour. Then the reaction mixture was brought back to room temperature and distributed into water and ethyl acetate. The organic layer was extracted, washed with water and dried over sodium sulfate. After distilling off the solvent under reduced pressure, the residue was purified by silica gel column chromatography (eluted with dichloromethane/methanol) to thereby give 550 mg of yellow crystals of ethyl[1-(10H-pyrazino[2,3-b][1,4]benzothiazin-8-ylmethyl)piperidin-4-yl]propiolate.
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
12.4 g
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reactant
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0 (± 1) mol
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4 g
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Synthesis routes and methods IV

Procedure details

A solution of 160.86 g (613.3 mmol) of triphenylphosphine in 600 ml CH2Cl2 was treated with 101.7 g (306.6 mmol) of tetrabromomethane (the reaction heated up to 32° C.) and after 50 min at 20° C., 97.8 ml (705.3 mmol) of triethylamine was added (the reaction heated up to 35° C. and the color became dark violet). After cooling (0° C.), 32.7 g (153.4 mmol) of 4-Formyl-piperidine-1-carboxylic acid tert-butyl ester in 380 ml CH2Cl2 were added slowly (20 min). The solution was stirred over night at RT, evaporated and filtered through silica gel (deactivated with hexane/Et3N; with hexane and then hexane/ether 4:1 to 1:1) to give 42.54 g (75%) of 4-(2,2-dibromo-vinyl)-piperidine-1-carboxylic acid tert-butyl ester, mp: 82.3-83.9° C., MS: 368 (MH+, 2Br).
Quantity
160.86 g
Type
reactant
Reaction Step One
Quantity
101.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
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97.8 mL
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Reaction Step Two
Quantity
32.7 g
Type
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Reaction Step Three
Quantity
380 mL
Type
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Reaction Step Three

Synthesis routes and methods V

Procedure details

A solution of 48.615 g (146.6 mmole) carbon tetrabromide in 150 mL DCM was added dropwise with stirring to a solution of 76.895 g (293.2 mmole) triphenylphosphine in 150 mL DCM in a 1-L rb flask with ice bath cooling over 1.75 hours. After 40 minutes, a solution of 15.631 g (73.29 mmole) 1-(t-butoxycarbonyl)-4-formyl-piperidine (from Step 2 above) in 100 mL DCM was added to the resulting brown suspension with stirring and cooling over 40 minutes. After one hour, 200 mL ether and 400 mL hexanes was added. The top suspension was filtered through Celite, and the residue was resuspended in 150 mL DCM and treated with 300 mL ether. The mixture was filtered, and the solid was washed with hexanes till total filtrate was 2 L. The filtrate was filtered again through Celite and washed with hexanes. The filtrate was washed with 100 mL 5% NaHCO3, 300 mL water (2×), and 150 mL brine. The organic layer was dried over Na2SO4 and concentrated under vacuum to give 53.458 g crude product as a yellowish solid. Flash chromatography (PC) on 250 g silica gel (0-15% EtOAc in hexanes) gave 21.595 g title compound as a white solid. RF: 0.57 (15% EtOAc in hexanes); 1H NMR (500 MHz) δ 6.25 (d, J=8.9 Hz, 1H), 4.04-4.12 (m, 2H), 2.75-2.83 (m, 2H), 2.42-2.50 (m, 1H), 1.69-1.75 (m, 2H), 1.47 (s, 9H), 1.29-1.37 (m, 2H).
Quantity
48.615 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
76.895 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
15.631 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
400 mL
Type
solvent
Reaction Step Four

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